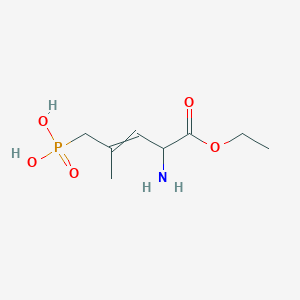

(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid is a complex organic compound characterized by its unique structure, which includes an amino group, an ethoxy group, a methyl group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Enone Intermediate: This step involves the condensation of an appropriate aldehyde with a phosphonate ester under basic conditions to form the enone intermediate.

Amination: The enone intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, to introduce the amino group.

Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using an ethylating agent like ethyl iodide in the presence of a base.

Oxidation and Methylation: The final steps involve oxidation to introduce the ketone group and methylation to add the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid: shares structural similarities with other phosphonic acid derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Biological Activity

(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enylphosphonic acid, commonly referred to as CGP 39551, is a compound that has garnered attention for its biological activity, particularly as a selective NMDA receptor antagonist. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16NO5P with a molecular weight of 239.19 g/mol. Its structure includes a phosphonic acid group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N O₅P |

| Molecular Weight | 239.19 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

NMDA Receptor Antagonism

One of the primary mechanisms of action for this compound is its role as an NMDA receptor antagonist. NMDA receptors are critical for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that CGP 39551 effectively reduced neuronal damage in models of ischemia and epilepsy. The compound showed significant neuroprotective effects by inhibiting excessive glutamate activity, which is known to contribute to excitotoxicity.

Inhibition of Cellular Processes

Research has indicated that this compound also exhibits inhibitory effects on various cellular processes:

- Cell Viability : In vitro studies assessed the cytotoxicity of CGP 39551 in B16F10 melanoma cells. The results indicated no significant cytotoxic effects at concentrations up to 10 µM over 72 hours.

- Tyrosinase Activity : The compound was evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. It demonstrated a concentration-dependent inhibition, suggesting potential applications in skin pigmentation disorders.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of CGP 39551. Preliminary data suggest favorable pharmacokinetic properties with minimal toxicity at therapeutic doses.

Summary of Key Studies

Detailed Research Findings

- Neuroprotective Mechanism : The neuroprotective effects were attributed to the blockade of NMDA receptors, thereby preventing calcium overload in neurons during excitotoxic conditions.

- Tyrosinase Inhibition : The IC50 value for tyrosinase inhibition was determined to be approximately 15 µM, indicating a moderate inhibitory effect compared to standard inhibitors like kojic acid.

- Cytotoxicity Assessment : In B16F10 cells treated with CGP 39551 at various concentrations (1 µM - 10 µM), cell viability remained above 80%, supporting its safety profile.

Properties

IUPAC Name |

(4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDOWCKDTWNRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=C(C)CP(=O)(O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.